molecular formula C18H34Cl2N2O5S B601439 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 16684-06-3

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B601439
CAS No.: 16684-06-3
M. Wt: 461.44
InChI Key:
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Description

7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.

Mechanism of Action

Target of Action

7-Epiclindamycin, also known as ST54QM406G or Antibiotic U 21251F, is primarily used to treat bacterial infections caused by gram-positive organisms . Its primary targets are the 50S subunit of the bacterial ribosome .

Mode of Action

7-Epiclindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to 7-Epiclindamycin’s three-dimensional structure, which closely resembles the 3 .

Biochemical Pathways

The biochemical pathways affected by 7-Epiclindamycin are those involved in bacterial protein synthesis. By binding to the 50S subunit of the bacterial ribosome, 7-Epiclindamycin prevents peptide bond formation, thereby inhibiting protein synthesis . This action disrupts the normal functioning of the bacteria, leading to its eventual death .

Pharmacokinetics

It is known that factors such as body weight can significantly influence the pharmacokinetics of antimicrobial agents like 7-epiclindamycin . The bioavailability of the oral form of clindamycin, a similar compound, has been estimated to be 87.6% .

Result of Action

The result of 7-Epiclindamycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, 7-Epiclindamycin disrupts the normal functioning of the bacteria, leading to its eventual death . This makes it an effective treatment for infections caused by susceptible bacteria .

Action Environment

The action of 7-Epiclindamycin can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with 7-Epiclindamycin, affecting its efficacy . Additionally, the specific strain of bacteria and its susceptibility to 7-Epiclindamycin can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

7-Epiclindamycin plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the transpeptidation reaction. This interaction disrupts the elongation of the peptide chain, thereby inhibiting bacterial growth . The compound interacts with various enzymes and proteins, including those involved in the bacterial protein synthesis machinery.

Cellular Effects

7-Epiclindamycin exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting protein synthesis, which can lead to cell death in bacterial cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In human cells, 7-Epiclindamycin can induce caspase activation and cell death, particularly in cells with compromised mitochondrial function .

Molecular Mechanism

The molecular mechanism of 7-Epiclindamycin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by interfering with the transpeptidation reaction. This inhibition prevents the elongation of the peptide chain, leading to the disruption of bacterial protein synthesis . Additionally, 7-Epiclindamycin can affect mitochondrial function in human cells, leading to bioenergetic crises and the generation of reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Epiclindamycin can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Epiclindamycin can lead to the accumulation of defective mitochondria and impaired autophagy flux . These temporal effects highlight the importance of understanding the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 7-Epiclindamycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, 7-Epiclindamycin can induce toxic effects, including mitochondrial dysfunction and cell death . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

7-Epiclindamycin is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes involved in protein synthesis and metabolic flux. Its effects on metabolite levels and metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 7-Epiclindamycin within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall efficacy and toxicity .

Subcellular Localization

7-Epiclindamycin’s subcellular localization is primarily within the ribosomes, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function .

Properties

IUPAC Name

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRVYVGXIQJDK-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16684-06-3
Record name 7-Epiclindamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPICLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 2
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 3
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 4
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 5
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 6
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

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